N-(2,4-Dichloropyrimidin-5-yl)acetamide
CAS No.: 89581-88-4
Cat. No.: VC7158684
Molecular Formula: C6H5Cl2N3O
Molecular Weight: 206.03
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89581-88-4 |
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Molecular Formula | C6H5Cl2N3O |
Molecular Weight | 206.03 |
IUPAC Name | N-(2,4-dichloropyrimidin-5-yl)acetamide |
Standard InChI | InChI=1S/C6H5Cl2N3O/c1-3(12)10-4-2-9-6(8)11-5(4)7/h2H,1H3,(H,10,12) |
Standard InChI Key | VHZSVPKEMDVFGI-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CN=C(N=C1Cl)Cl |
Introduction
Chemical Identity and Structural Features
N-(2,4-Dichloropyrimidin-5-yl)acetamide belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with two nitrogen atoms at the 1st and 3rd positions of the six-membered ring. The compound’s structure features chlorine atoms at the 2nd and 4th positions of the pyrimidine ring and an acetamide group (-NHCOCH) at the 5th position . Its IUPAC name, N-(2,4-dichloropyrimidin-5-yl)acetamide, reflects this substitution pattern.
Key Structural Attributes:
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Molecular Formula:
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Molecular Weight: 206.03 g/mol
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SMILES Notation: CC(=O)NC1=CN=C(N=C1Cl)Cl
The presence of electron-withdrawing chlorine atoms enhances the compound’s reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .
Synthesis and Manufacturing
The synthesis of N-(2,4-dichloropyrimidin-5-yl)acetamide typically involves multi-step reactions starting from simpler pyrimidine precursors. A notable method, described in a Chinese patent (CN103058934A), outlines the following optimized protocol :
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Ring Formation: Urea, triethyl orthoformate, and ethyl acetoacetate undergo condensation in the presence of potassium hydroxide to form a pyrimidine intermediate.
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Chlorination: The intermediate is treated with phosphorus oxychloride (POCl) under reflux conditions to introduce chlorine atoms at the 2nd and 4th positions.
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Acetamide Functionalization: The chlorinated product is reacted with acetyl chloride or acetic anhydride to introduce the acetamide group at the 5th position.
Critical Reaction Conditions:
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Temperature: 80–110°C for chlorination
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Solvent: Anhydrous dichloromethane or toluene
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Purification: Column chromatography using silica gel with a petroleum ether/dichloromethane gradient
This method achieves a yield of approximately 68–72% with >95% purity, as confirmed by high-performance liquid chromatography (HPLC) .
Physical and Chemical Properties
N-(2,4-Dichloropyrimidin-5-yl)acetamide exhibits the following physicochemical characteristics :
Property | Value |
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Density | 1.7 ± 0.1 g/cm³ |
Melting Point | Not reported (decomposes >200°C) |
Boiling Point | 554.8 ± 60.0 °C (estimated) |
Solubility | Slightly soluble in water; soluble in DMSO, DMF |
The compound’s low water solubility limits its direct application in biological systems, necessitating derivatization or formulation with solubilizing agents.
Comparative Analysis with Related Compounds
The bioactivity of N-(2,4-dichloropyrimidin-5-yl)acetamide is influenced by its substitution pattern. The table below compares it with structurally similar pyrimidine derivatives :
Compound | Substituents | Key Activity |
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N-(2-Chloropyrimidin-5-yl)acetamide | Single Cl at C2 | Moderate antifungal |
N-(4,6-Dichloropyrimidin-5-yl)formamide | Cl at C4/C6, formamide | Herbicidal (ALS inhibition) |
N-(2-Methoxypyrimidin-5-yl)acetamide | Methoxy at C2 | Antioxidant (IC = 12 μM) |
The dichloro substitution at C2/C4 confers superior electrophilicity, enhancing interactions with biological nucleophiles such as cysteine residues in enzymes .
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